

An In-depth Technical Guide to the Spectroscopic Data of Dichloroglyoxime

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Compound of Interest		
Compound Name:	Dichloroglyoxime	
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This guide provides a comprehensive overview of the spectroscopic data for **dichloroglyoxime**, a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Introduction

Dichloroglyoxime (C₂H₂Cl₂N₂O₂) is a valuable building block in organic synthesis, particularly for the creation of novel compounds with potential applications in energetic materials and pharmaceuticals. Accurate characterization of this precursor is crucial for ensuring the purity and identity of synthesized derivatives. This document focuses on the key spectroscopic techniques used for the characterization of **dichloroglyoxime**: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **dichloroglyoxime**.

Table 1: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Assignment	Intensity
3350 - 3150	O-H stretch	Strong, Broad
1680 - 1620	C=N stretch	Medium
1000 - 900	N-O stretch	Strong
850 - 550	C-Cl stretch	Strong

Note: The IR spectrum of **dichloroglyoxime** is characterized by a strong and broad absorption band in the high-frequency region, corresponding to the O-H stretching of the oxime groups. The C=N and N-O stretching vibrations are also prominent features.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~13.1	Singlet	N-OH

¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~130.7	C=N

Note: The ¹H NMR spectrum of **dichloroglyoxime** in DMSO-d₆ shows a single peak corresponding to the two equivalent hydroxyl protons. The ¹³C NMR spectrum displays a single resonance for the two equivalent carbon atoms of the C=N bonds.[1]

Table 3: Raman Spectroscopy Data

While specific experimental Raman data for **dichloroglyoxime** is not readily available in the public domain, the following table lists the expected vibrational modes based on the analysis of



similar oxime-containing compounds. Raman spectroscopy is a valuable complementary technique to IR spectroscopy for characterizing **dichloroglyoxime** and its derivatives.[2]

Raman Shift (cm ⁻¹)	Assignment
~1680 - 1620	C=N stretch
~1000 - 900	N-O stretch
~850 - 550	C-Cl stretch

Note: Raman spectroscopy can provide information on the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid dichloroglyoxime is finely ground with
 potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then
 pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can
 be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the
 resulting paste between two KBr plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Approximately 5-10 mg of **dichloroglyoxime** is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.



Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The data is then processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

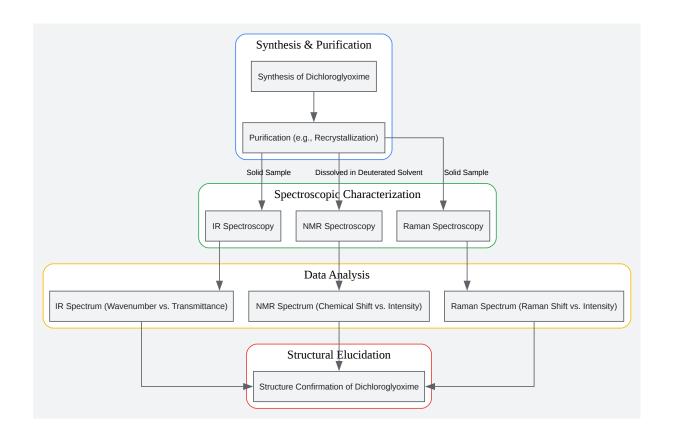
3.3 Raman Spectroscopy

- Sample Preparation: A small amount of solid dichloroglyoxime is placed on a microscope slide or in a capillary tube.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded as the intensity of the scattered light versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of **dichloroglyoxime**.



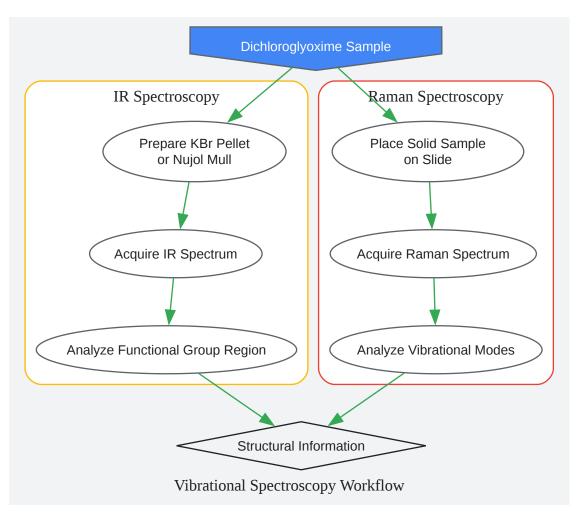


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Fig. 1: General workflow for the synthesis and spectroscopic characterization of **dichloroglyoxime**.







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